ethyl 2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate
Description
Ethyl 2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate is a fused heterocyclic compound featuring a chromenopyridine core with a methyl group at position 2, a ketone at position 5, and an ethyl ester at position 2. Its synthesis typically involves multicomponent reactions or condensation of chromone derivatives with active methylene compounds. For example, it can be synthesized via the reaction of salicylaldehydes with ethyl acetoacetate in the presence of ammonium acetate . Key spectroscopic data include:
- IR: Absorption bands at 1728 cm⁻¹ (C=O ester) and 1673 cm⁻¹ (C=O γ-pyrone) .
- ¹H NMR: Signals at δ 1.40 ppm (triplet, ethyl CH₃), δ 4.39 ppm (quartet, ethyl CH₂), δ 2.82 ppm (singlet, CH₃ at position 2), and δ 8.88 ppm (singlet, H-4) .
This compound serves as a precursor for bioactive derivatives, such as antimicrobial agents and kinase inhibitors, due to its reactive ester and ketone functionalities .
Properties
IUPAC Name |
ethyl 2-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-3-20-16(19)11-8-12-14(18)10-6-4-5-7-13(10)21-15(12)17-9(11)2/h4-8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJRRWJSGVGNMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1)C(=O)C3=CC=CC=C3O2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201331551 | |
| Record name | ethyl 2-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201331551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665919 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
68301-89-3 | |
| Record name | ethyl 2-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201331551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate is a compound of significant interest due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H13NO4, with a molecular weight of 283.28 g/mol. Its structure features both chromene and pyridine moieties, contributing to its biological activity. The presence of a carboxylate group enhances its reactivity and interaction with biological targets.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. One common method includes a three-component reaction involving:
- 4-Oxo-4H-chromene-3-carbaldehydes
- Malononitrile or cyanoacetates
- Aromatic amines
This method allows for the efficient production of the compound and its derivatives, which can be further modified to enhance biological properties.
1. Antioxidant Properties
Preliminary studies suggest that this compound exhibits significant antioxidant properties. This is crucial for combating oxidative stress-related diseases. The compound's ability to scavenge free radicals has been demonstrated in various assays, indicating its potential as a therapeutic agent in oxidative stress management.
2. Anti-inflammatory Activity
Research indicates that this compound may possess anti-inflammatory effects. In vitro studies have shown that it can inhibit the activity of pro-inflammatory cytokines, suggesting its potential application in treating inflammatory diseases .
3. Interaction with Biological Targets
Studies assessing the interaction of this compound with various biological molecules reveal its capacity to bind effectively to certain enzymes and receptors involved in disease pathways. This interaction profile supports its candidacy for further pharmacological investigations aimed at developing new therapeutic strategies .
Comparative Analysis with Related Compounds
To better understand the potential applications of this compound, a comparison with structurally related compounds is essential:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate | C16H12ClNO4 | Contains chlorine; potential for different reactivity. |
| Methyl 2-amino-7-isopropyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate | C18H18N2O4 | Amino group; may exhibit different biological activities. |
| Ethyl 2-amino-7-methylchromeno[2,3-b]pyridine derivatives | C17H16N2O4 | Variations in substitution patterns affecting properties. |
These comparisons highlight how slight modifications can influence biological activities and reactivity profiles.
Case Study 1: Anti-Alzheimer's Activity
One study focused on derivatives of chromeno-pyridine compounds demonstrated promising anti-Alzheimer's properties through inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. The derivatives showed multifaceted profiles against neurodegenerative pathways, suggesting that this compound may share similar mechanisms of action due to structural similarities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Differences
Substituent Effects: Electron-withdrawing groups (e.g., bromo at position 7) enhance electrophilic reactivity, enabling cross-coupling reactions . Amino groups at position 2 improve solubility and enable post-functionalization (e.g., acylation, Boc protection) . Ester vs.
Synthetic Pathways: The parent compound is synthesized via classical condensation, whereas analogues like ethyl 2-amino-7-cyclopropyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate require Pd-catalyzed Sonogashira coupling . Chromeno[4,3-b]pyridine isomers (e.g., compound from ) form via distinct cyclization pathways, altering the fused ring geometry .
Biological Activity: Antimicrobial derivatives: 2-Methyl-5-oxo-5H-chromeno[4,3-b]pyridine-3-carbohydrazide (derived from ester hydrolysis) shows efficacy against Gram-positive bacteria . Kinase inhibitors: Bromo- and isobutyl-substituted analogues exhibit potent inhibition of Abl1 and Src kinases .
Research Findings and Data Tables
Physical and Spectral Data Comparison
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing ethyl 2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate, and how is purity validated?
- Methodological Answer : The compound can be synthesized via ultrasound-promoted reactions, achieving a 76% yield. Key steps include refluxing reactants (e.g., chromene derivatives and allenoates) in ethanol under ultrasonic irradiation (40 kHz, 60°C). Post-synthesis, purity is validated using:
- IR spectroscopy : Peaks at 1731 cm⁻¹ (ester C=O) and 1676 cm⁻¹ (ketone C=O) confirm functional groups.
- NMR spectroscopy : ¹H NMR (CDCl₃) shows distinct signals (e.g., δ 9.20 ppm for the pyridinic proton, δ 2.99 ppm for the methyl group).
- Elemental analysis : Matches calculated values (e.g., C: 67.84%, H: 4.63%, N: 4.94%) .
Q. How can researchers characterize the crystalline structure of this compound, and what software tools are recommended?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal for determining the crystal lattice. Use the SHELX suite (e.g., SHELXL for refinement) to analyze hydrogen bonding patterns and graph sets. For example:
- Assign hydrogen bonds (e.g., O–H···N interactions) using Etter’s graph theory to map supramolecular assembly .
Advanced Research Questions
Q. What mechanistic insights explain the [3+3] annulation pathway in synthesizing chromeno-pyridine derivatives like this compound?
- Methodological Answer : The reaction likely proceeds via a DABCO-catalyzed domino mechanism. Key steps:
Nucleophilic attack : The allenoate’s γ-carbon attacks the nitro-chromene’s β-position.
Cyclization : Intramolecular keto-enol tautomerization forms the pyridine ring.
Nitro-group elimination : Final aromatization yields the fused chromeno-pyridine core. Validate intermediates using mass spectrometry (e.g., LC-MS with m/z 284 [M+H]⁺) .
Q. How do substituent variations (e.g., methyl vs. isopropyl groups) impact the compound’s electronic properties and reactivity?
- Methodological Answer : Perform comparative DFT calculations (e.g., B3LYP/6-31G**) to analyze:
- Electrostatic potential maps : Identify electron-deficient regions (e.g., ketone oxygen) for nucleophilic attack.
- Frontier molecular orbitals (HOMO/LUMO) : Assess reactivity trends. For example, methyl groups enhance steric hindrance but stabilize the HOMO, reducing electrophilicity compared to isopropyl analogs .
Q. What strategies resolve contradictions in spectral data interpretation for this compound?
- Methodological Answer : Address discrepancies (e.g., unexpected ¹³C NMR shifts) by:
- Variable-temperature NMR : Detect dynamic processes (e.g., rotameric equilibria).
- 2D-COSY and HSQC : Resolve overlapping signals and assign quaternary carbons.
- X-ray crystallography : Cross-validate bond lengths and angles (e.g., C=O bond ≈ 1.21 Å) .
Methodological Guidelines Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
